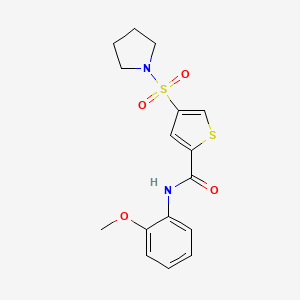

![molecular formula C17H15N5S B5552804 4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of triazole derivatives typically involves multi-step reaction sequences, starting from basic heterocyclic precursors like pyridinyl or phenyl compounds. For instance, derivatives similar to the targeted compound are usually synthesized from basic compounds like methyl nicotinate or isonicotinic acid hydrazide, through reactions with hydrazine hydrate, carbon disulfide, or aromatic aldehydes in the presence of specific reagents such as glacial acetic acid or ethyl bromide (Dave et al., 2007), (Bayrak et al., 2009).

Molecular Structure Analysis

Triazole compounds exhibit diverse molecular structures due to the variety of substituents that can be attached to their core framework. The structural variety allows for a broad range of physical and chemical properties, with modifications often aimed at enhancing pharmacological activities. The molecular structure of triazole derivatives, including those similar to our compound of interest, has been elucidated using techniques such as X-ray diffractometry, which provides detailed information on the atomic arrangement and molecular geometry (Castiñeiras et al., 2018).

Chemical Reactions and Properties

Triazoles engage in various chemical reactions, including cyclo-condensation, nucleophilic substitution, and Mannich base formation. These reactions are crucial for the synthesis of triazole derivatives with intended biological activities. The chemical properties of these compounds are significantly influenced by the substituents on the triazole ring, which can alter their reactivity and interaction with biological targets (Holla et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of triazole derivatives depend on their specific molecular structures. These properties are essential for determining the compound's suitability for pharmaceutical formulation and its behavior under physiological conditions. Triazoles typically exhibit varied solubility patterns in different solvents, which can affect their absorption and distribution in biological systems (Kravchenko et al., 2018).

Chemical Properties Analysis

The chemical properties of triazoles, such as acid-base behavior, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are critical for their pharmacological application. The presence of different functional groups on the triazole ring influences these properties and can be tailored to achieve desired biological effects. Studies have shown that modifications on the triazole ring can lead to compounds with significant antimicrobial, antitubercular, or anticancer activities (MahyavanshiJyotindra et al., 2011).

Applications De Recherche Scientifique

Corrosion Inhibition

One of the notable applications of related Schiff’s bases of pyridyl substituted triazoles, including compounds like 4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, is as corrosion inhibitors for mild steel in acidic environments. Ansari, Quraishi, and Singh (2014) explored Schiff’s bases as effective corrosion inhibitors, demonstrating the potential of these compounds to form protective films on metal surfaces, thereby significantly reducing corrosion rates. The study highlights the relationship between molecular structure and inhibition efficiency, with density functional theory (DFT) calculations supporting the empirical findings (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. The study revealed that the synthesized compounds, including variations of the triazole moiety, showed good to moderate antimicrobial activity against a range of pathogens, indicating their potential use in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Pharmacological Studies

Further, compounds incorporating the triazole-thiol moiety have been explored for various pharmacological applications. Dave et al. (2007) reported the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, demonstrating their antimicrobial and antitubercular activities. This suggests the potential of such compounds in the development of new therapeutic agents (Dave, Purohit, Akbari, & Joshi, 2007).

Electrochemical Studies

Additionally, the electrochemical behavior of thiotriazoles, including compounds similar to this compound, has been studied in aqueous-alcoholic media, revealing insights into their oxidation mechanisms and potential applications in electrochemical sensors and devices (Fotouhi, Hajilari, & Heravi, 2002).

Propriétés

IUPAC Name |

4-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5S/c1-13(11-14-5-3-2-4-6-14)12-19-22-16(20-21-17(22)23)15-7-9-18-10-8-15/h2-12H,1H3,(H,21,23)/b13-11-,19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWIBMOFVIKGGB-MDWFKHSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)